

# An In-Depth Technical Guide to 8-Bromo-1,7-naphthyridin-6-amine

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## Compound of Interest

Compound Name: 8-Bromo-1,7-naphthyridin-6-amine

Cat. No.: B1278728

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **8-Bromo-1,7-naphthyridin-6-amine**, a heterocyclic compound of interest in medicinal chemistry. Due to the limited specific literature on this exact molecule, this guide synthesizes information from commercial suppliers and extrapolates potential synthetic routes and biological activities based on published research on analogous naphthyridine derivatives.

## Core Compound Properties

**8-Bromo-1,7-naphthyridin-6-amine** is a substituted naphthyridine, a class of compounds known for its diverse pharmacological potential. The introduction of a bromine atom and an amino group to the 1,7-naphthyridine scaffold can significantly influence its physicochemical properties and biological activity.

Property	Value	Source
CAS Number	5912-35-6	[1][2][3][4][5]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrN <sub>3</sub>	[1][2][3]
Molecular Weight	224.06 g/mol	[1][2][3]
Purity	≥97% (typical)	[1][3]
SMILES	BrC1=C2N=CC=CC2=CC(N)=N1	[1][3]
Storage	4°C, protect from light	[1][3]

## Proposed Synthetic Pathway

While specific literature detailing the synthesis of **8-Bromo-1,7-naphthyridin-6-amine** is scarce, a plausible route can be devised based on established naphthyridine chemistry. A common strategy for constructing the 1,7-naphthyridine core involves the Friedländer annulation, which is the condensation of a 2-aminopyridine derivative with a  $\beta$ -dicarbonyl compound or a related synthon. Subsequent functionalization, including bromination and amination, would yield the target compound.

A potential retrosynthetic analysis suggests two primary approaches:

- Late-stage bromination: Synthesis of a 6-amino-1,7-naphthyridine intermediate followed by electrophilic bromination.
- Early-stage bromination: Incorporation of the bromine atom onto a pyridine precursor prior to the cyclization reaction to form the naphthyridine ring.

The following diagram illustrates a proposed synthetic workflow based on the late-stage bromination strategy, which often offers better control of regioselectivity.



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Proposed synthesis of **8-Bromo-1,7-naphthyridin-6-amine**.

## General Experimental Protocol for Proposed Synthesis:

The following is a generalized experimental protocol based on common procedures for the synthesis of substituted naphthyridines. Optimization of reaction conditions would be necessary for each step.

**Step 1: Friedländer Annulation** A mixture of 2-aminonicotinaldehyde and an equimolar amount of diethyl malonate in ethanol is treated with a catalytic amount of a base such as piperidine. The reaction mixture is heated at reflux for several hours until the starting materials are consumed (monitored by TLC). Upon cooling, the product, ethyl 6-hydroxy-1,7-naphthyridine-5-carboxylate, is expected to precipitate and can be collected by filtration.

**Step 2: Hydrolysis and Decarboxylation** The crude ester from the previous step is suspended in an aqueous solution of sodium hydroxide and heated to reflux to facilitate hydrolysis. After the reaction is complete, the solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which may undergo spontaneous decarboxylation upon heating to yield 6-hydroxy-1,7-naphthyridine.

**Step 3: Chlorination** The 6-hydroxy-1,7-naphthyridine is treated with a chlorinating agent such as phosphorus oxychloride ( $\text{POCl}_3$ ), often with gentle heating. After the reaction, the excess  $\text{POCl}_3$  is carefully quenched, and the product, 6-chloro-1,7-naphthyridine, is isolated by extraction.

**Step 4: Amination** The 6-chloro-1,7-naphthyridine can be converted to 1,7-naphthyridin-6-amine through nucleophilic aromatic substitution. This can be achieved by heating with ammonia in the presence of a copper(I) catalyst or through modern cross-coupling methods like the Buchwald-Hartwig amination using a suitable ammonia surrogate and a palladium catalyst.

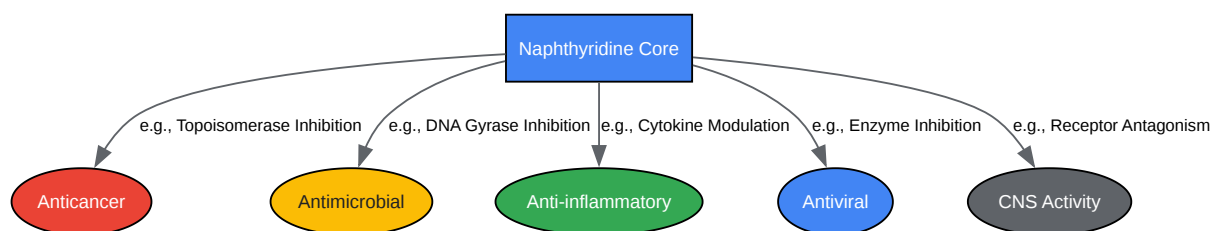
**Step 5: Bromination** The final step involves the regioselective bromination of 1,7-naphthyridin-6-amine. This can be accomplished using an electrophilic brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile. The reaction progress should be carefully monitored to avoid over-bromination. The final product, **8-Bromo-1,7-naphthyridin-6-amine**, would then be purified using techniques such as column chromatography or recrystallization.

## Potential Biological Activities

While no specific biological studies on **8-Bromo-1,7-naphthyridin-6-amine** have been identified, the broader class of naphthyridine derivatives exhibits a wide range of pharmacological activities. The presence of the bromo and amino substituents can modulate these activities. The following table summarizes the documented biological activities of various naphthyridine scaffolds, suggesting potential areas for investigation for the title compound.

Biological Activity	Naphthyridine Isomer(s)	Description	Key Findings from Literature
Anticancer	1,8-Naphthyridine, 1,7-Naphthyridine	Derivatives have shown cytotoxicity against various cancer cell lines.[6][7]	Some 1,8-naphthyridine derivatives act as topoisomerase II inhibitors. Bisleuconothine A, a 1,7-naphthyridine alkaloid, inhibits the Wnt signaling pathway.[6]
Antimicrobial	1,8-Naphthyridine, 1,5-Naphthyridine	Nalidixic acid, a 1,8-naphthyridine, was a foundational antibiotic.[8]	The 1,8-naphthyridine core is a key component of many quinolone and fluoroquinolone antibiotics.[8]
Anti-inflammatory	1,8-Naphthyridine	Certain derivatives have demonstrated anti-inflammatory properties.[8]	Inhibition of pro-inflammatory cytokine production has been observed.
Antiviral	1,8-Naphthyridine	Some derivatives have shown activity against various viruses, including HIV.[8]	The mechanism often involves the inhibition of viral enzymes.
Neurodegenerative Diseases	1,8-Naphthyridine	Derivatives have been investigated for potential therapeutic use in conditions like Alzheimer's disease.[8]	The focus is often on the modulation of specific receptors or enzymes in the central nervous system.

The diverse biological activities of the naphthyridine scaffold are a testament to its versatility as a pharmacophore.



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Overview of the diverse biological activities of naphthyridines.

## Conclusion

**8-Bromo-1,7-naphthyridin-6-amine** represents a promising, yet underexplored, scaffold for drug discovery and development. While direct experimental data is limited, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and a projection of its potential biological activities based on the well-established pharmacology of the broader naphthyridine class. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to unlock its full therapeutic potential.

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